molecular formula C13H21NO4 B174212 Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 154348-08-0

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B174212
CAS No.: 154348-08-0
M. Wt: 255.31 g/mol
InChI Key: LNBWBNFKZIKPOH-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a high-value spirocyclic chemical building block extensively employed in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for the discovery and development of novel bioactive molecules. Its primary research application lies in the creation of Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are investigated for their potential in managing a wide range of conditions including neuropathic pain, chronic pain, anxiety disorders, and overactive bladder . Furthermore, derivatives based on the 1-oxa-8-azaspiro[4.5]decane scaffold are explored as potent Neuropeptide Y5 Receptor (NPY5R) antagonists, positioning them as promising candidates for the treatment of eating disorders such as obesity and bulimia . The unique spirocyclic architecture of this compound, featuring a tert-butyloxycarbonyl (Boc) protective group, provides a versatile framework that researchers can selectively functionalize to optimize pharmacokinetic properties and target affinity during lead optimization campaigns . It is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-13(5-8-14)6-9-17-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWBNFKZIKPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434236
Record name tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154348-08-0
Record name tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic lactam with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Cores

Heteroatom Positioning and Count
  • Tert-butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS: MFCD18792454): Contains two nitrogen atoms (2,9-diaza) and one oxygen atom (6-oxa).
  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3):

    • Differs in the position of the ketone group (3-oxo vs. 1-oxo) and the oxygen atom (1-oxa vs. 2-oxa) .
    • This positional shift may alter ring strain and solubility .
Functional Group Modifications
  • Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3):

    • Features two ketone groups (2,4-dioxo) and three nitrogen atoms (1,3,8-triaza) , making it more polar and suitable for hydantoin-based drug candidates .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Functional Groups Solubility Stability
154348-08-0 (Target) 255.31 1-oxo, 2-oxa, 8-aza Low in water Stable at RT
954236-44-3 269.33 3-oxo, 1-oxa, 8-aza Moderate in DCM Sensitive to acid
1375303-54-0 361.39 3-oxo, 4-(4-F-phenyl), 2,8-diaza Low in water Light-sensitive
183673-70-3 297.29 2,4-dioxo, 1,3,8-triaza High in DMSO Hygroscopic

Biological Activity

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 154348-08-0) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.32 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 97%

Biological Activity Overview

Research indicates that compounds with spirocyclic structures can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been primarily studied for its potential as an antimicrobial agent.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the compound against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) were found to be in the low nanomolar range, indicating strong antibacterial activity .
    • The compound was tested in vitro against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
  • Mechanism of Action :
    • The proposed mechanism involves inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. By interfering with these enzymes, the compound prevents bacterial proliferation .
  • In Vivo Studies :
    • In vivo efficacy was assessed using a mouse model infected with vancomycin-resistant Staphylococcus aureus. Results showed significant reduction in bacterial load compared to control groups, suggesting potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The spirocyclic framework enhances binding affinity to target enzymes.
  • The presence of the tert-butyl group may contribute to increased lipophilicity, facilitating membrane penetration.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that modifications in the spirocyclic structure significantly impact biological activity.

Compound NameCAS NumberAntibacterial ActivityMIC (µg/mL)
This compound154348-08-0Yes<0.25
Benzothiazole derivativeN/AYes<0.03125
Another spirocyclic compoundN/ALimited>1

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